

Application Notes and Protocols for Material Compatibility Studies with Refrigerant 502

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Compound of Interest

Compound Name: Refrigerant 502

Cat. No.: B13423336

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Introduction

Refrigerant 502 (R-502) is an azeotropic refrigerant blend consisting of 48.8% R-22 (Chlorodifluoromethane) and 51.2% R-115 (Chloropentafluoroethane).^[1] Historically, it was widely used in low and medium-temperature refrigeration applications such as commercial freezers and ice machines.^[1] Although its production was phased out due to its ozone-depleting potential, legacy systems using R-502 may still be in operation, and research involving this refrigerant may be necessary for maintenance, retrofitting, or historical performance analysis.

These application notes provide a framework for conducting material compatibility studies with **Refrigerant 502**. The protocols outlined below are based on established industry standards and are designed to evaluate the suitability of various elastomers, plastics, and metals for use in systems containing R-502.

Data Presentation: Material Compatibility with Refrigerant 502

The following tables summarize the general compatibility of various materials with **Refrigerant 502**. The qualitative ratings are compiled from various industry sources. It is important to note that specific quantitative data from standardized tests with R-502 is not widely available in the

public domain due to the refrigerant's age and phased-out status. The quantitative columns are included to illustrate the recommended data to be collected and are populated with representative values.

Table 1: Elastomer Compatibility with **Refrigerant 502**

Material	Common Name	Qualitative Rating	Volume Swell (%) (Representative)	Hardness Change (Shore A) (Representative)	Tensile Strength Change (%) (Representative)
CR	Neoprene	A - Recommended	< 5	+/- 5	< 10
NBR	Nitrile, Buna-N	B - Minor to Moderate Effect	5 - 15	+/- 10	10 - 20
EPDM	Ethylene Propylene	A - Recommended	< 5	+/- 5	< 10
FKM	Viton®	U - Unsatisfactory	> 25	> -20	> -30
IIR	Butyl	A - Recommended	< 5	+/- 5	< 10
SBR	Styrene-Butadiene	A - Recommended	< 5	+/- 5	< 10
VMQ	Silicone	B - Minor to Moderate Effect	5 - 15	+/- 10	10 - 20

Rating Key:

- A - Recommended: The material exhibits good to excellent resistance.
- B - Minor to Moderate Effect: The material may be suitable for some applications, but testing is recommended.
- U - Unsatisfactory: The material is not recommended for use with R-502.

Table 2: Plastic Compatibility with **Refrigerant 502**

Material	Common Name	Qualitative Rating	Weight Change (%) (Representative)	Dimensional Change (%) (Representative)	Tensile Strength Change (%) (Representative)
PTFE	Polytetrafluoroethylene	A - Recommended	< 1	< 1	< 5
PVC	Polyvinyl Chloride	B - Minor to Moderate Effect	1 - 5	1 - 3	5 - 15
PP	Polypropylene	B - Minor to Moderate Effect	1 - 5	1 - 3	5 - 15
PE	Polyethylene	B - Minor to Moderate Effect	1 - 5	1 - 3	5 - 15
PA	Polyamide (Nylon)	B - Minor to Moderate Effect	1 - 5	1 - 3	5 - 15

Table 3: Metal Compatibility with **Refrigerant 502**

Material	Qualitative Rating	Corrosion Rate (mils/year) (Representative)	Observations
Steel	A - Recommended	< 1	Generally compatible.
Copper	A - Recommended	< 1	Generally compatible.
Aluminum	C - Conditional	> 5	Risk of reaction, especially with freshly abraded surfaces at high temperatures and pressures. [2]
Zinc	C - Conditional	> 5	Chemically reactive. [2]
Magnesium	C - Conditional	> 5	Chemically reactive. [2]
Brass	A - Recommended	< 1	Generally compatible.

Experimental Protocols

Protocol 1: Elastomer Compatibility Testing (Based on ASTM D471)

1. Objective: To determine the effect of **Refrigerant 502** on the physical properties of elastomeric materials, including volume swell, hardness change, and tensile strength change.

2. Materials and Equipment:

- Test elastomers (e.g., O-rings, sheets).
- **Refrigerant 502.**
- Mineral oil or other appropriate lubricant.
- Sealed pressure vessels (autoclaves).

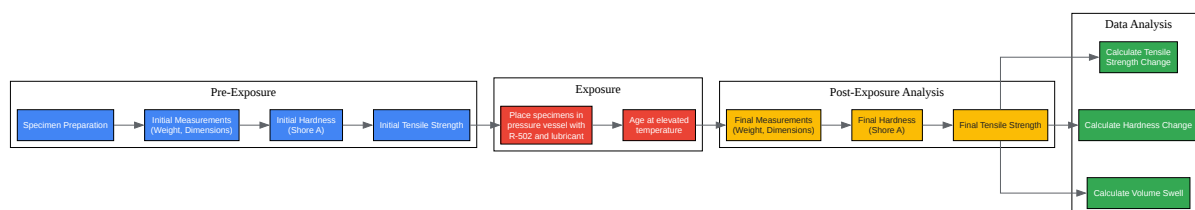
- Oven capable of maintaining a constant temperature.
- Analytical balance.
- Durometer (Shore A).
- Tensile testing machine.
- Calipers and micrometers.

3. Procedure:

- Specimen Preparation: Cut standard test specimens from elastomer sheets or use standard size O-rings. Measure and record the initial dimensions, weight in air, and weight in a reference liquid (e.g., distilled water).
- Hardness Measurement: Measure and record the initial Shore A hardness of the specimens.
- Tensile Strength Measurement: Determine the initial tensile strength and elongation at break for a set of control specimens.
- Exposure: Place the test specimens in a pressure vessel with a mixture of **Refrigerant 502** and lubricant (a common ratio is 50:50 by weight).
- Aging: Seal the vessel and place it in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 168 hours).
- Post-Exposure Analysis:
 - After cooling, carefully vent the pressure and remove the specimens.
 - Measure and record the final weight in air and in the reference liquid to determine the volume swell.
 - Measure and record the final Shore A hardness.
 - Conduct tensile tests on the exposed specimens to determine the final tensile strength and elongation at break.

4. Data Analysis:

- Volume Swell (%):
$$\frac{(\text{Final Volume} - \text{Initial Volume})}{\text{Initial Volume}} \times 100$$
- Hardness Change (Shore A):
$$\text{Final Hardness} - \text{Initial Hardness}$$
- Tensile Strength Change (%):
$$\frac{(\text{Final Tensile Strength} - \text{Initial Tensile Strength})}{\text{Initial Tensile Strength}} \times 100$$



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Elastomer Compatibility Testing Workflow

Protocol 2: Plastic Compatibility Testing (Based on ASHRAE Standard 97)

1. Objective: To evaluate the chemical stability and compatibility of plastic materials when exposed to **Refrigerant 502** at elevated temperatures.

2. Materials and Equipment:

- Test plastics (e.g., coupons, films).
- **Refrigerant 502.**
- Mineral oil or other appropriate lubricant.
- Heavy-walled borosilicate glass tubes (sealed tube method).
- Vacuum pump.
- Charging manifold for refrigerants.

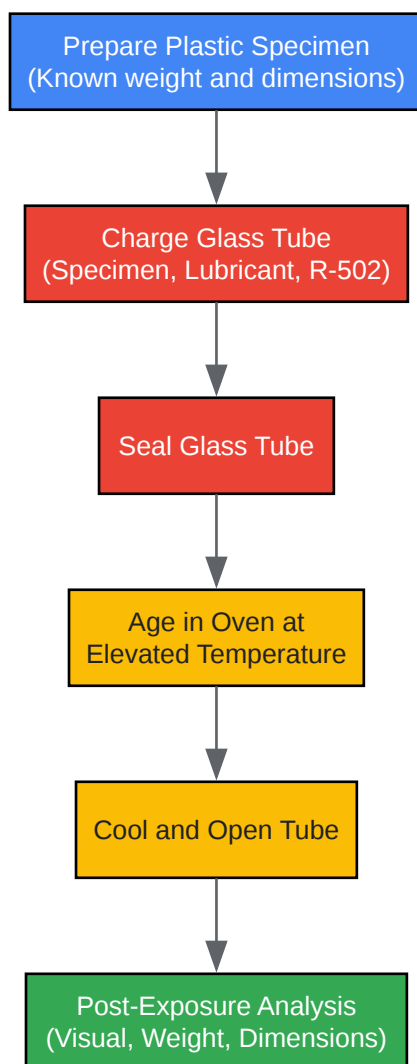
- Oven with temperature control.
- Analytical balance.
- Micrometers/calipers.
- Visual inspection equipment (e.g., microscope).

3. Procedure:

- Specimen Preparation: Prepare plastic specimens of known dimensions and weight.
- Tube Preparation: Clean and dry the glass tubes thoroughly.
- Charging: Place the plastic specimen and lubricant into the glass tube. Evacuate the tube to remove air and moisture. Charge the tube with a precise amount of **Refrigerant 502**.
- Sealing: Seal the glass tube using a torch while ensuring the contents remain cool.
- Aging: Place the sealed tube in an oven at a specified temperature (e.g., 120°C) for a defined period (e.g., 14 days). Include a control tube with only the refrigerant and lubricant.
- Post-Exposure Analysis:
 - After cooling, carefully open the tube in a well-ventilated area.
 - Visually inspect the plastic specimen for any changes in appearance (e.g., discoloration, cracking, crazing).
 - Measure and record the final weight and dimensions of the plastic specimen.
 - Optionally, conduct mechanical tests (e.g., tensile strength) on the exposed specimen and compare to a control.

4. Data Analysis:

- Weight Change (%): $((\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}) * 100$
- Dimensional Change (%): $((\text{Final Dimension} - \text{Initial Dimension}) / \text{Initial Dimension}) * 100$
- Qualitative assessment of visual changes.



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Plastic Compatibility Testing Workflow

Protocol 3: Metal Corrosion Testing

1. Objective: To determine the corrosion rate of various metals when exposed to **Refrigerant 502**.

2. Materials and Equipment:

- Metal coupons (e.g., steel, copper, aluminum) with known surface area.
- **Refrigerant 502**.

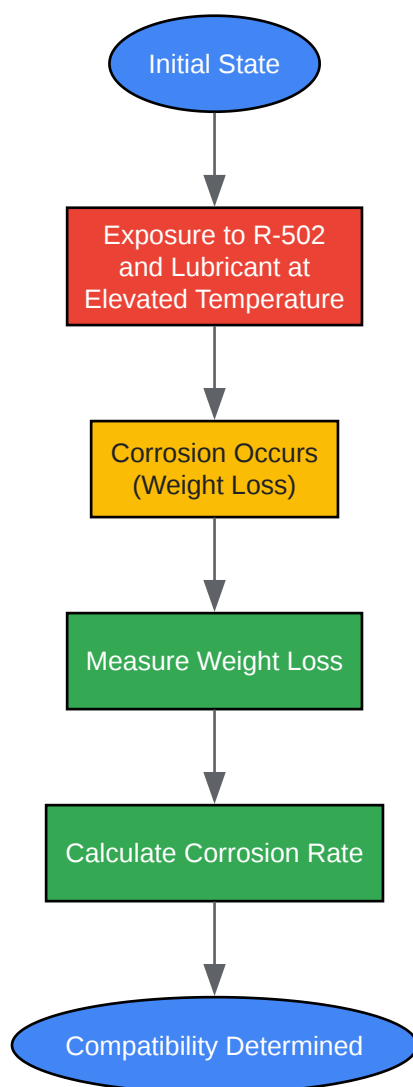
- Mineral oil or other appropriate lubricant.
- Pressure vessel.
- Oven.
- Analytical balance.
- Desiccator.
- Cleaning agents (e.g., inhibited acid solution).

3. Procedure:

- Coupon Preparation: Clean the metal coupons to remove any surface contaminants. Measure and record the initial weight of each coupon.
- Exposure: Place the coupons in a pressure vessel with **Refrigerant 502** and lubricant.
- Aging: Seal the vessel and place it in an oven at an elevated temperature for a specified duration.
- Post-Exposure Cleaning: After cooling and depressurizing, remove the coupons. Clean the coupons according to standard procedures to remove any corrosion products without removing the base metal.
- Final Measurement: Dry the cleaned coupons in a desiccator and record their final weight.

4. Data Analysis:

- Weight Loss: Initial Weight - Final Weight
- Corrosion Rate (mils per year): $(\text{Weight Loss (g)} * K) / (\text{Alloy Density (g/cm}^3) * \text{Exposed Area (cm}^2) * \text{Exposure Time (hours)})$
 - K is a constant that depends on the units used.



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Logical Relationship in Metal Corrosion Testing

Safety Precautions

Refrigerant 502 is a high-pressure liquefied gas. All handling should be performed in a well-ventilated area by trained personnel. Safety glasses and gloves should be worn. Exposure to liquid R-502 can cause frostbite.[2] At high temperatures (>250°C), R-502 can decompose to form hazardous substances such as hydrochloric and hydrofluoric acids.[2] Always consult the Safety Data Sheet (SDS) for R-502 before use.

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References

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